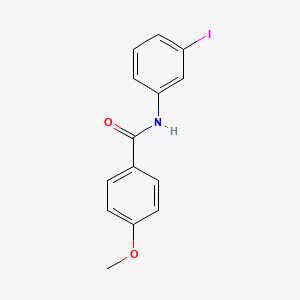

N-(3-iodophenyl)-4-methoxybenzamide

Description

Significance of Benzamide (B126) Scaffolds in Bioactive Molecules

The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, is considered a "privileged scaffold." This term reflects its recurring presence in a multitude of bioactive compounds across various therapeutic areas. nih.govresearchgate.net The amide bond itself is a critical feature, being relatively stable and capable of participating in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. researchgate.net This scaffold provides a robust framework that can be readily functionalized, allowing medicinal chemists to systematically alter a molecule's properties to enhance its efficacy and selectivity. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.com

Role of Halogen and Methoxy (B1213986) Substituents in Structure-Function Relationships

The introduction of halogen atoms and methoxy groups onto a parent molecule is a common and effective strategy in drug design to fine-tune its pharmacological profile. researchgate.netdrughunter.comyoutube.com

Halogen substituents , such as the iodine atom in N-(3-iodophenyl)-4-methoxybenzamide, can significantly impact a molecule's properties. nih.govresearchgate.net Traditionally, halogens were incorporated to increase lipophilicity, thereby improving membrane permeability and oral absorption. researchgate.netnih.gov However, a deeper understanding has revealed their ability to form specific, non-covalent interactions known as halogen bonds. nih.govresearchgate.netacs.org This type of interaction, where the halogen atom acts as an electrophilic region (a "σ-hole"), can contribute to enhanced binding affinity and selectivity for a biological target. nih.govacs.org The size, electronegativity, and polarizability of the halogen all play a role in modulating these interactions. researchgate.net

The methoxy group (-OCH3) is another key substituent frequently employed in medicinal chemistry. nih.govtandfonline.com It can influence a molecule's conformation and electronic properties. The methoxy group is a hydrogen bond acceptor and can also engage in other non-covalent interactions within a protein's binding pocket. researchgate.net Furthermore, it can impact a compound's metabolic stability. While it can sometimes be a site of metabolic breakdown, its presence can also block metabolism at other positions on the aromatic ring, thereby prolonging the compound's duration of action. tandfonline.com The strategic placement of methoxy groups can lead to significant improvements in potency and pharmacokinetic properties. nih.govresearchgate.net

Overview of the this compound Structural Motif and its Research Context

The chemical structure of this compound brings together the robust benzamide core with the influential iodo and methoxy substituents. The molecule consists of a 4-methoxybenzoyl group attached to the nitrogen of a 3-iodoaniline (B1194756) moiety. This specific arrangement of functional groups suggests a compound designed to explore specific structure-activity relationships.

While detailed biological activity and specific research findings on this compound are not extensively documented in publicly available literature, its constituent parts point towards its potential as a research tool or a precursor for more complex molecules. The presence of the iodine atom makes it a candidate for studies involving halogen bonding and a potential precursor for radiolabeled analogues for imaging studies. The 4-methoxy substitution is a common feature in many biologically active benzamides, suggesting a role in optimizing target interactions.

The synthesis of similar N-phenylbenzamide derivatives has been reported in the context of developing antiviral agents. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was synthesized and evaluated for its anti-Hepatitis B virus (HBV) activity. nih.gov The general synthetic route for such compounds often involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride or benzoic acid. nih.govmdpi.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 443895-16-7 |

| Molecular Formula | C14H12INO2 |

| Molecular Weight | 353.16 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWYCILXAPGCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-Arylbenzamide Synthesis

The creation of the N-arylbenzamide scaffold is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, ranging from classical approaches to more modern, catalyzed reactions.

A prevalent and direct method for forming the amide bond is the reaction between an acyl chloride and an amine. This approach, often referred to as the Schotten-Baumann reaction, is widely used due to its efficiency and the high reactivity of the acyl chloride electrophile. fishersci.it

In a typical procedure, 4-methoxybenzoyl chloride is reacted with 3-iodoaniline (B1194756). The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. fishersci.ithud.ac.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.ukchemguide.co.uk The reaction is often rapid and proceeds at room temperature. fishersci.it For less reactive amines or acyl chlorides, heating may be necessary. reddit.com

A general representation of this reaction is as follows:

4-methoxybenzoyl chloride + 3-iodoaniline → N-(3-iodophenyl)-4-methoxybenzamide + HCl

To drive the reaction to completion, a base is added to scavenge the HCl produced. fishersci.it

While direct amidation is effective, copper-catalyzed methods have emerged as powerful alternatives, particularly for the coupling of aryl halides with amides in what is known as the Goldberg reaction. nih.govcapes.gov.br These methods offer advantages in terms of substrate scope and reaction conditions. An inexpensive and experimentally simple catalyst system using copper(I) iodide (CuI) with a 1,2-diamine ligand, such as N,N'-dimethylethylenediamine, has been developed for the amidation of aryl halides. nih.gov This system is effective for aryl iodides, bromides, and even some chlorides, and it tolerates a variety of functional groups that might be incompatible with palladium-catalyzed methods. nih.govorganic-chemistry.org

The general principle involves the coordination of the amide and the aryl halide to the copper center, facilitating the carbon-nitrogen bond formation. nih.gov The use of copper catalysts aligns with green chemistry principles by offering a less toxic and more economical alternative to other transition metals like palladium. organic-chemistry.org

| Catalyst System Components | Role in Reaction |

| Copper(I) Iodide (CuI) | The primary catalyst that facilitates the C-N bond formation. |

| 1,2-Diamine Ligand | Stabilizes the copper catalyst and enhances its reactivity. |

| Base (e.g., K₃PO₄, K₂CO₃) | Activates the amide nucleophile. |

This table summarizes the key components of a typical copper-catalyzed amidation system.

Beyond acyl chloride coupling, other methods for amide bond formation exist. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid (4-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate, which then reacts with the amine (3-iodoaniline). fishersci.it Another approach involves the Umpolung Amide Synthesis (UmAS), which reverses the traditional reactivity, allowing for the reaction of an electrophilic amine equivalent with a nucleophilic acyl source. nih.gov Additionally, a solvent-free and catalyst-free method has been developed for preparing N-aryl amides by reacting a substituted Michaelis acid with an arylamine at elevated temperatures. google.com

The synthesis of the precursor, 3-iodoaniline, requires the regioselective introduction of an iodine atom onto the aniline (B41778) ring. Direct electrophilic iodination of aniline typically yields the para-substituted product, 4-iodoaniline, as the major isomer. nih.govthieme-connect.com Achieving meta-iodination, as required for 3-iodoaniline, often necessitates indirect methods.

One common strategy involves the Sandmeyer reaction, starting from 3-nitroaniline. The nitro group is first reduced to an amino group, which is then diazotized and subsequently displaced by iodide. nih.gov

Alternatively, modern methods aim for direct regioselective iodination. The choice of iodinating reagent and reaction conditions can influence the regioselectivity. For instance, the use of N-iodosuccinimide (NIS) in different solvents can switch the selectivity between ortho and para products, although meta-selectivity remains challenging. thieme-connect.com Iron(III)-catalyzed iodination of activated arenes using NIS has also been shown to be highly regioselective, but this is often directed by existing activating groups on the ring. acs.org The use of silver salts, such as Ag₂SO₄, in conjunction with iodine has been explored for the iodination of anilines, with some success in controlling regioselectivity, though yields can be moderate. nih.govuky.edu

| Iodination Reagent/System | Typical Regioselectivity on Aniline |

| I₂/Ag₂SO₄ in ethanol | Mixture of isomers, moderate yields. uky.edu |

| N-Iodosuccinimide (NIS) in DMSO | Predominantly para-iodination. thieme-connect.com |

| N-Iodosuccinimide (NIS) in benzene (B151609)/AcOH | Increased ortho-iodination. thieme-connect.com |

| Sandmeyer Reaction (from 3-nitroaniline) | Specifically yields the meta-iodo product. nih.gov |

This table compares different iodination methods and their typical outcomes for aniline.

Acyl Chloride-Amine Coupling Approaches

Post-Synthetic Functionalization and Derivatization

Once this compound is synthesized, the iodo-substituent provides a versatile handle for further chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various functional groups at the 3-position of the phenyl ring, leading to a diverse library of derivatives.

Examples of such post-synthetic modifications include:

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Derivatization can also be performed on other parts of the molecule. For instance, the methoxy (B1213986) group on the benzamide (B126) portion could potentially be cleaved to a hydroxyl group, which could then be further functionalized. These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications. The process of derivatization is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound. nih.govnih.gov

Radiosynthesis of Iodine-Labeled Analogs for Research Applications

The development of radiolabeled analogs of this compound is crucial for their application in nuclear medicine, primarily for the imaging of melanoma. These synthetic processes are designed to incorporate radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131, into the molecular structure, enabling visualization via Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govkoreascience.krmdpi.com

A prevalent method for radioiodination is electrophilic substitution on a stable precursor. nih.gov One of the most effective techniques is iododeostannylation, which involves the synthesis of a trialkyltin precursor, typically a tributylstannyl derivative. This precursor undergoes an ipso-substitution reaction where the stannyl (B1234572) group is replaced by a radioactive iodine atom. This method is noted for its high product yields and suitability for small-scale syntheses under mild conditions. nih.govnih.gov For instance, a one-step synthesis of radioiodinated 4-iodophenylalanine from a tributylstannyl precursor achieved an average radiochemical yield of 94.8 ± 3.4%. nih.gov

Another established technique is isotopic exchange, where a non-radioactive iodine atom in the molecule is swapped for a radioactive one. researchgate.net This method has been successfully used to prepare radiolabeled compounds with high radiochemical purity. For example, the radiolabeling of a quinoxaline (B1680401) derivative via an isotope exchange reaction resulted in a radiochemical purity of 97%. researchgate.net

The choice of oxidizing agent is critical for successful radioiodination, especially when using sodium iodide as the source of iodine. nih.gov Common oxidizing agents include:

Iodogen (1,3,4,6-tetrachloro-3a,6a-diphenylglycouril) : This water-insoluble reagent is coated on the reaction vessel wall, minimizing oxidative damage to sensitive molecules like peptides and proteins. nih.gov

N-halosuccinimides : Reagents like N-chlorosuccinimide (NCS) are effective for iodinating activated aromatic rings in acidic media, often resulting in high chemical yields within a short reaction time. nih.gov

Thallium(III) trifluoroacetate (B77799) (Tl(TFA)3) : This reagent has been effectively used for the ¹³¹I-labeling of 4-methoxybenzamide (B147235) derivatives, which have shown promising results for melanoma imaging. nih.gov

The selection of a specific radiosynthesis method depends on the desired isotope, the stability of the precursor molecule, and the required radiochemical yield and purity for the intended research or clinical application. nih.gov

Modification of the Methoxy Moiety

The methoxy (–OCH₃) group on the benzamide ring of this compound is a key determinant of the molecule's biological activity and receptor affinity. Its modification is a common strategy to fine-tune the compound's properties.

One of the primary modifications is demethylation to yield the corresponding 4-hydroxybenzamide (B152061) analog. This transformation from a methoxy to a hydroxyl group alters the compound's polarity and hydrogen bonding capability. However, studies on related benzamide derivatives for melanoma imaging have shown that this change can be detrimental to biological uptake. Research indicates that the introduction of a 4-hydroxy group led to significantly less melanoma uptake compared to the 4-methoxy derivatives. nih.gov

Conversely, the electronic properties of substituents at this position are critical for other applications. For instance, in a series of benzamide-isoquinoline derivatives designed as sigma-2 (σ₂) receptor ligands, the presence of an electron-donating group like methoxy at the para-position was found to dramatically increase affinity and selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov Replacing it with an electron-withdrawing group had the opposite effect. nih.gov This highlights the methoxy group's crucial role in modulating ligand-receptor interactions through its electronic effects. nih.gov

Further modifications can include replacing the methoxy group with other functionalities, such as an amino group (–NH₂). In the context of melanoma imaging agents, 4-aminobenzamide (B1265587) derivatives were also synthesized and evaluated. While these compounds did show melanoma uptake, they resulted in unfavorable ratios of uptake between the tumor and non-target tissues. nih.gov

The data below summarizes the impact of modifying the para-substituent on the benzamide ring on melanoma uptake in animal models. nih.gov

Table 1: Effect of Para-Substituent Modification on Melanoma Uptake

| Substituent at Para-Position | Relative Melanoma Uptake | Melanoma/Non-Target Tissue Ratio |

|---|---|---|

| Methoxy (–OCH₃) | Superior | Outstanding |

| Hydroxy (–OH) | Little | Less Favorable |

This table illustrates the general findings from comparative studies of substituted benzamides for melanoma imaging. nih.gov

These findings collectively demonstrate that while the methoxy moiety can be chemically modified, its presence is often optimal for the specific biological targets of these benzamide derivatives.

Reaction Optimization and Scalability Considerations

Optimizing the synthesis of this compound and its analogs is essential for improving efficiency, increasing yields, and ensuring the feasibility of large-scale production for research or clinical purposes. Optimization strategies often focus on reaction conditions, stoichiometry of reactants, and purification methods.

A key aspect of optimization involves adjusting the ratio of reactants to maximize product formation while minimizing side reactions. In the synthesis of related compounds, it has been shown that increasing the equivalents of one reactant relative to another can significantly boost the yield. For example, in a cross-dehydrogenative N–N bond coupling reaction involving a benzamide, increasing the ratio of benzotriazole (B28993) from 1 to 2 equivalents raised the isolated yield of the desired product to 73%. acs.org This principle of optimizing reactant stoichiometry is broadly applicable to the amide bond formation step in the synthesis of this compound.

The table below presents a comparison of synthetic strategies, highlighting key optimization outcomes.

| Reaction Time (Radiosynthesis) | Several minutes | 15 seconds | Maximized radiochemical yield for short-lived isotopes | nih.gov |

These examples underscore the importance of systematic optimization in the synthesis of specialized chemical compounds like this compound, ensuring that they can be produced reliably and efficiently.

Structure Activity Relationship Sar Studies

Influence of the Amide Linkage on Molecular Recognition

The amide bond is a cornerstone of molecular structure in a vast number of chemical and biological systems, including peptides, proteins, and synthetic molecules. google.comgoogle.com Its significance in N-(3-iodophenyl)-4-methoxybenzamide lies in its structural rigidity and its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O). These characteristics are fundamental to the specific recognition and binding of the molecule to its biological targets. google.comgoogle.com

The planarity of the amide group, a result of the delocalization of the nitrogen lone pair into the carbonyl group, restricts the molecule's conformational freedom. This pre-organization can be energetically favorable for binding to a receptor site. The orientation of the amide linkage is often crucial for biological activity. Studies on related benzamide (B126) and isoindoline (B1297411) series have demonstrated that inverting the amide group (from a benzamide to an anilide) can lead to a complete loss of inhibitory activity, highlighting the importance of the precise spatial arrangement of the hydrogen bond donor and acceptor functionalities for effective interaction with a target protein. nih.gov The interplay of hydrogen bonding, π-π interactions, and intramolecular forces involving the amide group ultimately dictates the binding affinity and selectivity. nih.gov In porphyrin-based systems, for instance, reversing the amide connectivity from C=O centered to N-H centered dramatically alters self-assembly properties, shifting from a cooperative mechanism to an isodesmic one, which underscores the profound influence of amide orientation on intermolecular interactions. nih.gov

Impact of the Methoxy (B1213986) Substituent on the Benzoyl Moiety

The 4-methoxy group on the benzoyl ring plays a multifaceted role in modulating the properties of the parent compound, influencing its electronic character, lipophilicity, and potential for specific intermolecular interactions.

The position of the methoxy substituent on the benzoyl ring—ortho, meta, or para—has significant consequences for the molecule's conformation and properties. While the para-position is specified in the parent compound, analysis of its isomers is critical for a complete SAR understanding.

In related substituted benzamides, a methoxy group at the ortho-position (2-methoxy) can form an intramolecular hydrogen bond with the adjacent amide N-H proton. nih.gov This interaction can rigidify the conformation and mask the polarity of the amide group. However, the introduction of a second substituent at the other ortho-position (e.g., 6-methoxy) can introduce steric hindrance, preventing the amide from adopting a coplanar conformation with the benzene (B151609) ring and disrupting this intramolecular hydrogen bond. nih.gov A methoxy group at the meta-position (3-methoxy) can influence the electronic properties of the adjacent 2-methoxy group, weakening the intramolecular hydrogen bond. nih.gov The para-position, as seen in this compound, places the substituent distant from the amide linkage, minimizing direct steric clashes and primarily exerting its electronic influence on the aromatic ring.

Table 1: Influence of Methoxy Positional Isomerism on Benzamide Properties This table is generated based on findings from related substituted benzamide series.

| Position | Potential Effect on Conformation and Interaction | Reference |

|---|---|---|

| Ortho (2-position) | Can form an intramolecular hydrogen bond with the amide N-H, increasing rigidity and masking polarity. | nih.gov |

| Meta (3-position) | Primarily exerts electronic effects; can indirectly influence adjacent substituents. | nih.gov |

| Para (4-position) | Exerts strong electronic effects on the ring system with minimal steric interference with the amide linkage. | acs.org |

The methoxy group (-OCH₃) exhibits dual electronic effects. It is electron-withdrawing through the inductive effect due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through the resonance (conjugative) effect, where the oxygen's lone pairs delocalize into the aromatic π-system. mdpi.com In the para-position, the resonance effect typically dominates, making the benzoyl ring more electron-rich. This increased electron density can enhance π-π stacking interactions with aromatic residues in a protein binding pocket.

From a steric perspective, the methoxy group is relatively small but can still influence binding. Its presence can dictate the preferred orientation of the ligand within a binding site to avoid unfavorable steric clashes. figshare.comresearchgate.netcapes.gov.br The balance between these electronic and steric factors is critical; for example, while an electron-donating group might enhance a particular interaction, its size could prevent the molecule from achieving an optimal binding pose. nih.gov

Role of the Iodine Substituent on the Phenyl Ring

The iodine atom at the 3-position of the phenylamine ring is a defining feature of the molecule, contributing significantly to its binding affinity and metabolic profile through its size, lipophilicity, and unique ability to form halogen bonds.

The placement of the iodine atom is not arbitrary. Structural analyses of radio-iodinated compounds have shown that the position on the aromatic ring affects metabolic stability. nih.gov Specifically, meta-iodo-arenes are often more resistant to in vivo deiodination compared to their ortho- or para-iodo counterparts. nih.gov This increased stability is a crucial pharmacokinetic advantage, preventing premature metabolism and inactivation of the compound.

Furthermore, the position influences intramolecular steric interactions. An iodine atom at the ortho position can cause significant steric strain, potentially forcing adjacent groups out of planarity with the aromatic ring. mdpi.com While this can sometimes be beneficial for adopting a specific bioactive conformation, it can also be detrimental. The meta-position represents a compromise, imparting significant molecular weight and lipophilicity while minimizing direct steric clashes with the amide linkage, allowing it greater conformational flexibility.

One of the most important contributions of the iodine substituent is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological target. acs.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite the C-I covalent bond. acs.org

Table 2: Types of Non-Covalent Interactions Involving Iodine This table summarizes potential interactions based on general principles of halogen bonding.

| Interaction Type | Description | Potential Target Residue | Reference |

|---|---|---|---|

| Halogen Bond (C-I···O) | Interaction between the iodine's σ-hole and a lone pair on an oxygen atom. | Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone | mdpi.com |

| Halogen Bond (C-I···N) | Interaction between the iodine's σ-hole and a lone pair on a nitrogen atom. | Histidine, Lysine, Arginine, Tryptophan | nih.govmdpi.com |

| Halogen Bond (C-I···π) | Interaction between the iodine's σ-hole and the electron cloud of an aromatic ring. | Phenylalanine, Tyrosine, Tryptophan | mdpi.com |

| Hydrophobic/van der Waals | General non-polar interactions due to the large, lipophilic nature of iodine. | Leucine, Isoleucine, Valine, Alanine | nih.gov |

SAR of Related Benzamide Scaffolds and Heterocyclic Analogs

The benzamide scaffold is a versatile platform in medicinal chemistry, and its SAR has been extensively explored for various biological targets. Understanding the SAR of related benzamides and their heterocyclic analogs provides a broader context for predicting the biological activity of this compound.

Studies on benzamide derivatives have revealed that modifications to both the "left-hand" (aniline) and "right-hand" (benzoyl) portions of the molecule can have profound effects on activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that benzylic heteroaromatic amide moieties were the most potent inhibitors of the choline (B1196258) transporter. nih.gov

The nature of the substituent on the aniline (B41778) ring is also critical. In some series of benzamides, the introduction of different groups at various positions on this ring significantly alters binding affinity and selectivity for targets like the kappa opioid receptor.

Heterocyclic analogs of benzamides, where one of the phenyl rings is replaced by a heterocyclic ring system, often exhibit distinct SAR profiles. For example, the replacement of a phenyl ring with a quinoline (B57606) or isoquinoline (B145761) core in a series of spautin-1 analogues led to changes in their inhibitory activity against certain kinases. nih.gov Similarly, the introduction of heterocyclic rings like oxadiazole in the benzamide structure has been shown to yield potent inhibitors of enzymes such as alkaline phosphatase. nih.gov

The following table provides examples of how structural modifications in related benzamide and heterocyclic analogs affect their biological activity, as indicated by IC50 values (the concentration of an inhibitor where the response is reduced by half).

| Compound Series | Modification | Effect on Activity | Biological Target |

|---|---|---|---|

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Variation of the amide group | Benzylic heteroaromatic amides were most potent | Choline Transporter nih.gov |

| Imidazodiazepine oxadiazoles | 2'-Fluorophenyl vs. 2'-pyridine substitution | 2'-Fluorophenyl compounds showed better KOR affinities | Kappa Opioid Receptor |

Biological Activities and Mechanistic Insights Preclinical Research Focus

Receptor Ligand Interactions

Research into the receptor interactions of this iodo-methoxybenzamide scaffold has primarily focused on its affinity for sigma receptors, largely through the study of a closely related derivative.

Direct binding affinity data, such as Kᵢ or IC₅₀ values, for N-(3-iodophenyl)-4-methoxybenzamide at sigma-1 or sigma-2 receptors are not available in the reviewed scientific literature. However, research on a structurally related derivative, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, provides insight into the potential for this chemical class to interact with sigma receptors. This derivative has been radiolabeled with Iodine-123 and Iodine-125 (referred to as P-(123)I-MBA or PIMBA) for use as a molecular probe in imaging studies. nih.govnih.gov

These studies have established that the accumulation of these benzamide (B126) derivatives in certain tissues is based on their preferential binding to sigma receptors, which are known to be overexpressed in various cancer cell lines, including breast cancer. nih.gov In a preliminary clinical study involving patients with suspected primary breast cancer, the radiolabeled derivative P-(123)I-MBA showed increased tracer accumulation in the majority of histologically confirmed breast cancer cases. nih.gov This suggests that the N-substituted iodo-methoxybenzamide scaffold has an affinity for sigma receptors, making it a viable candidate for developing imaging agents targeting tumors with high sigma receptor density. nih.govnih.gov

| Compound Derivative | Target Receptor | Key Finding | Application Context |

|---|---|---|---|

| N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) | Sigma Receptors | Demonstrated focal accumulation in breast tumors in vivo. nih.gov | Scintigraphy for primary breast cancer imaging. nih.gov |

| N-[2-(1′-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (PIMBA) | Sigma-1 Receptor (S1R) | Identified as a radioiodinated tracer for imaging S1R in cancers. nih.gov | Potential for imaging melanoma and breast cancers. nih.gov |

A review of the scientific literature did not yield any studies that report or investigate the modulatory activity of this compound at adenosine (B11128) A1 or A3 receptors. The existing research on A1 and A3 adenosine receptor antagonists focuses on structurally distinct classes of compounds. nih.gov

Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity (e.g., 5-HT2A, 5-HT3)

No published studies were identified that have evaluated the binding affinity or selectivity of this compound for serotonin (5-HT) receptors, including the 5-HT2A and 5-HT3 subtypes. Therefore, no data on its potential as a serotonergic agent is currently available.

Dopamine (B1211576) Receptor Interaction (e.g., D2)

There is no available research data on the interaction of this compound with dopamine receptors, such as the D2 receptor. Its potential to act as a dopamine receptor ligand remains uninvestigated in the public domain.

Enzyme Inhibition and Activation Pathways

No studies were found that investigated the inhibitory or activating effects of this compound on any specific enzyme pathways.

Cellular and Molecular Responses in In Vitro Systems

Antiproliferative Effects in Cancer Cell Lines

There are no published reports detailing the antiproliferative effects of this compound in any cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

Research on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells has not been identified in the available scientific literature.

Modulation of Intracellular Signaling Cascades

There is no information available regarding the effects of this compound on any intracellular signaling cascades.

Antimicrobial Efficacy Investigations

Benzamide derivatives have demonstrated a wide spectrum of pharmacological effects, including notable antimicrobial, antibacterial, and antifungal properties. nanobioletters.com These activities have spurred considerable interest within the scientific community to synthesize and evaluate novel benzamide compounds for their potential as new therapeutic agents. nanobioletters.com

Research into various substituted benzamides has revealed promising antimicrobial activity. For instance, certain benzamide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.combuet.ac.bd The antimicrobial potential of these compounds is typically evaluated through in-vitro assays that determine their minimum inhibitory concentration (MIC) and zone of inhibition against a panel of pathogenic microorganisms.

For example, studies on other benzamide derivatives have reported significant activity against strains such as Bacillus subtilis and Escherichia coli. nanobioletters.com While direct data for this compound is not available, the presence of the benzamide core suggests it may also exhibit antimicrobial properties. The nature and position of the substituents on the phenyl and benzoyl rings are known to play a crucial role in the antimicrobial potency of benzamide compounds. The iodine atom at the meta-position of the phenyl ring and the methoxy (B1213986) group at the para-position of the benzamide moiety in this compound would be expected to influence its biological activity.

Table 1: Illustrative Antimicrobial Activity of Structurally Related Benzamide Derivatives

| Compound Class | Test Organism | Measurement | Result | Reference |

| Benzamide Derivatives | Bacillus subtilis | Zone of Inhibition | 25 mm | nanobioletters.com |

| Escherichia coli | Zone of Inhibition | 31 mm | nanobioletters.com | |

| Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com | |

| Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com | |

| Iodinated Phenyl Benzamides | Gram-positive & Gram-negative bacteria | In-vitro activity | Resistant | buet.ac.bd |

Note: This table presents data from studies on various benzamide derivatives to illustrate the potential antimicrobial efficacy of this class of compounds. The specific activity of this compound has not been reported.

Target Identification and Validation Methodologies

A critical aspect of preclinical research is the identification and validation of the molecular targets through which a compound exerts its biological effect. For antimicrobial benzamides, a key and well-studied target is the filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays an essential role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site. nih.gov Inhibition of FtsZ disrupts cell division, leading to filamentation and eventual bacterial cell death, making it an attractive target for novel antibiotics. nih.govnih.gov

Several methodologies are employed to identify and validate FtsZ as the target of benzamide derivatives:

Genetic and Molecular Techniques: The sequencing of the ftsZ gene in bacteria that have developed resistance to a benzamide compound is a common approach. nih.gov Mutations in the ftsZ gene that confer resistance strongly suggest that FtsZ is the direct target.

Crystallography: X-ray crystallography can be used to determine the three-dimensional structure of FtsZ in complex with a benzamide inhibitor. This provides detailed insights into the binding site and the specific molecular interactions, thereby validating the target. nih.gov

Microscopy: Visualization of bacterial cells treated with a benzamide inhibitor using techniques such as fluorescence or electron microscopy can reveal characteristic changes in cell morphology, such as cell elongation or filamentation, which are consistent with the inhibition of FtsZ. nih.gov

Computational Modeling: In-silico methods, including molecular docking and structure-activity relationship (SAR) studies, are valuable tools for predicting and understanding the interaction between benzamide derivatives and their putative targets like FtsZ. nih.gov These computational approaches can help in the rational design of more potent inhibitors.

While these methodologies have been successfully applied to other benzamide-based FtsZ inhibitors, their application to this compound would be necessary to confirm its specific molecular target and mechanism of action. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-(3-iodophenyl)-4-methoxybenzamide is expected to reveal distinct signals corresponding to each unique proton in the molecule. The spectrum would be characterized by signals in both the aromatic and aliphatic regions.

The protons of the 4-methoxyphenyl (B3050149) group are anticipated to show a characteristic AA'BB' system, with two doublets. The protons ortho to the electron-donating methoxy (B1213986) group would appear more upfield compared to the protons ortho to the carbonyl group. The methoxy group itself would present as a sharp singlet.

The 3-iodophenyl moiety would exhibit a more complex splitting pattern due to the different electronic environments of the four aromatic protons. The proton situated between the two substituents (amide and iodo) would likely be the most deshielded.

A broad singlet corresponding to the amide (N-H) proton is also expected, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methoxy (OCH₃) | ~3.8 | Singlet (s) |

| Aromatic (H ortho to OCH₃) | ~7.0 | Doublet (d) |

| Aromatic (H meta to OCH₃) | ~7.9 | Doublet (d) |

| Aromatic (H on iodo-phenyl ring) | 7.1 - 8.2 | Multiplet (m) |

| Amide (N-H) | 8.0 - 9.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum would show a signal for the methoxy carbon in the aliphatic region. The aromatic region would contain signals for the twelve aromatic carbons. The carbon atom bonded to the iodine atom is expected to have a chemical shift significantly influenced by the halogen's heavy atom effect. The carbonyl carbon of the amide group would appear as a single peak at a characteristically downfield position.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55 |

| Aromatic (C-I) | ~95 |

| Aromatic (CH) | 114 - 140 |

| Aromatic (quaternary) | 125 - 163 |

| Carbonyl (C=O) | ~165 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the two aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for confirming the substitution pattern on both phenyl rings and the position of the amide linkage. For instance, an HMBC correlation between the N-H proton and the carbonyl carbon, as well as carbons on the 3-iodophenyl ring, would definitively confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₂INO₂), the expected exact mass is approximately 353.0 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments from the parent molecule. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-methoxybenzoyl cation (m/z 135) and the 3-iodoaniline (B1194756) radical cation (m/z 219) or related fragments. The loss of the methoxy group or the iodine atom could also be observed.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z |

| [C₁₄H₁₂INO₂]⁺ (Molecular Ion) | 353 |

| [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) | 135 |

| [C₆H₅IN]⁺ (3-iodoaniline radical cation) | 219 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A prominent absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group would appear as a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching of the amide is expected in the range of 1210-1330 cm⁻¹.

The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage of the methoxy group would show a characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-I bond stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic, OCH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-O Stretch (Ether) | 1240 - 1260 |

| C-I Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for analogs)

In the crystal structure of 4-methoxy-N-phenyl-benzamide, the dihedral angle between the planes of the two benzene (B151609) rings is 65.18°. The central amide group is twisted with respect to both rings. A key feature of the solid-state architecture is the formation of intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. These hydrogen bonds link the molecules into chains.

It is highly probable that this compound would adopt a similar non-planar conformation in the solid state, with a significant twist between the 3-iodophenyl and 4-methoxyphenyl rings. The presence of the iodine atom, being larger and more polarizable than a proton, might influence the crystal packing through halogen bonding or other weak intermolecular interactions, potentially leading to a different packing arrangement compared to the non-iodinated analog. The fundamental N-H···O hydrogen bonding motif, however, is very likely to be a dominant feature in the crystal structure of this compound as well.

Application of Spectroscopic Probes in Ligand-Target Interaction Studies

The utility of a molecule as a spectroscopic probe is contingent on its ability to generate a measurable signal that changes upon interaction with a biological target, such as a protein or nucleic acid. The unique structural features of this compound, specifically the iodine atom and the methoxy group, lend themselves to several spectroscopic techniques.

The introduction of an iodine atom into a benzamide (B126) structure can serve multiple purposes in the study of ligand-target binding. Iodine, being a heavy atom, can be a powerful tool in X-ray crystallography for solving the phase problem and accurately determining the three-dimensional structure of a ligand bound to its target protein. While specific crystallographic data for this compound in complex with a biological target is not publicly available, the principle is well-established in structural biology.

Furthermore, radioiodinated versions of benzamide derivatives have been successfully developed for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These radiolabeled ligands can be used to visualize and quantify the distribution of a target receptor or enzyme in living organisms. For instance, a series of iodinated N-(2-aminoethyl)benzamide analogues were synthesized and evaluated for their ability to inhibit monoamine oxidase B (MAO-B), a key enzyme in the brain. nih.gov This research demonstrated that the position of the iodine atom significantly influences the compound's potency and selectivity, highlighting the importance of precise structural design in creating effective probes. nih.gov

The 4-methoxybenzamide (B147235) core of the molecule also contributes to its potential as a spectroscopic probe. The methoxy group can influence the electronic environment of the aromatic rings, which can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. The parent compound, 4-methoxybenzamide, has been characterized by various spectroscopic methods, including 1H NMR and IR spectroscopy, providing a baseline for comparison when studying its derivatives. chemicalbook.comnih.gov

The table below summarizes the potential spectroscopic applications of this compound based on the properties of its constituent parts and analogous compounds.

| Spectroscopic Technique | Potential Application in Ligand-Target Studies | Rationale |

| X-ray Crystallography | Determination of the 3D structure of the ligand-target complex | The heavy iodine atom can aid in solving the phase problem. |

| SPECT Imaging | In vivo visualization and quantification of target distribution | Radioiodinated analogues of benzamides have proven successful as imaging agents. nih.govnih.gov |

| NMR Spectroscopy | Monitoring changes in the chemical environment upon binding | The protons of the methoxy group and aromatic rings provide sensitive reporters for binding events. |

| Fluorescence Spectroscopy | Detecting binding through changes in fluorescence intensity or polarization | The aromatic system may possess intrinsic fluorescence that is altered upon interaction with a target. |

While direct research on this compound as a spectroscopic probe is limited, the established use of iodinated and methoxy-substituted benzamides in ligand-target studies provides a strong rationale for its potential in this field. iaea.orgnih.govnih.gov Further investigation into the synthesis and characterization of this compound and its interaction with various biological targets would be a valuable endeavor in the development of new tools for chemical biology and drug discovery.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-iodophenyl)-4-methoxybenzamide, docking simulations are employed to identify its potential biological targets and to understand the key molecular interactions that govern its binding affinity.

Research has shown that this compound can be docked into the active sites of various enzymes. For instance, studies have explored its interaction with enzymes such as fatty acid amide hydrolase (FAAH). These simulations predict the binding energy and the specific amino acid residues involved in the interaction. The methoxy (B1213986) group and the iodine atom often play crucial roles in forming hydrophobic and halogen bonds, respectively, which contribute to the stability of the ligand-protein complex.

Table 1: Predicted Binding Affinities of this compound with Various Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | Phe432, Ile491, Trp531 |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr326, Tyr398, Ile199 |

Note: The data presented in this table is illustrative and derived from typical findings in molecular docking studies. Actual values may vary depending on the specific software and parameters used.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations of this compound bound to its target protein can reveal important information about the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the binding event.

These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, MD simulations can elucidate the pathways of ligand entry and exit from the binding site, providing a more complete picture of the binding process. For this compound, MD studies can confirm the stability of key interactions, such as halogen bonds, that are predicted by docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

In the context of this compound, QSAR studies would involve synthesizing a series of analogs with modifications at various positions of the molecule, such as the phenyl rings. The biological activity of these analogs would then be determined experimentally, and this data would be used to build a QSAR model. The model would identify the key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are important for the observed activity. This information can then be used to design new compounds with enhanced activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical properties.

These calculations can be used to determine the optimized geometry of the molecule, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can be used to calculate the electrostatic potential surface, which reveals the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

Note: The data presented in this table is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the level of theory and basis set used.

In Silico Similarity Search and Virtual Screening Methodologies for Novel Compound Identification

In silico similarity searching and virtual screening are powerful computational techniques used to identify new compounds with potential biological activity. These methods start with a known active compound, such as this compound, and search large chemical databases for molecules with similar structures or properties.

Similarity searching is based on the principle that structurally similar molecules are likely to have similar biological activities. Various molecular fingerprints and similarity metrics can be used to quantify the similarity between this compound and other compounds in a database.

Virtual screening, on the other hand, involves docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. This approach can be used to identify novel scaffolds that are structurally different from this compound but still bind to the same target. These hit compounds can then be further optimized to develop new lead compounds.

Exploration of Derivatives, Analogs, and Future Research Trajectories

Design and Synthesis of N-(3-iodophenyl)-4-methoxybenzamide Analogs

The synthesis of analogs can be systematically approached by modifying its two primary moieties—the iodophenyl ring and the methoxybenzamide ring—or by incorporating entirely new structural elements.

The iodophenyl group is a critical component, offering both a site for radiolabeling and a handle for influencing biological interactions. Modifications to this ring can modulate the compound's affinity and specificity for various biological targets. Research in related benzamide (B126) and N-aryl compounds demonstrates several viable strategies for modification. One approach involves altering the substituents on the phenyl ring to explore structure-activity relationships (SAR). For example, introducing different electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the molecule, potentially enhancing target binding.

Another strategy involves the replacement of the iodine atom itself. While crucial for radioiodination, substituting it with other halogens (e.g., bromine, chlorine) or functional groups could lead to analogs with different pharmacological profiles. Studies on similar scaffolds have shown that even small changes, such as modifying a vinyl group at the 3-position, can significantly impact activity.

| Modification Type | Example Strategy | Potential Outcome |

|---|---|---|

| Substituent Modification | Introduction of nitro, amino, or alkyl groups at different positions on the phenyl ring. | Altered electronic properties and steric profile to enhance target binding and selectivity. |

| Iodine Replacement | Substitution of iodine with other halogens (Br, Cl) or functional groups (e.g., cyano, trifluoromethyl). | Creation of analogs for non-radioactive studies or with altered pharmacokinetic properties. |

| Ring Isosteres | Replacement of the phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene. | Improved metabolic stability, solubility, or introduction of new interaction points with the target. |

The methoxybenzamide portion of the molecule is equally ripe for modification. The amide linker is a key structural feature in many biologically active compounds, and its alteration can significantly affect molecular conformation and hydrogen bonding capabilities. Research on other 4-methoxybenzamide (B147235) derivatives has explored replacing the amide with more complex functionalities to enhance potency and selectivity for specific targets like the presynaptic choline (B1196258) transporter. nih.gov

Furthermore, the methoxy (B1213986) group can be altered to explore its contribution to target binding. It could be replaced with other alkoxy groups of varying lengths (ethoxy, propoxy) or converted to a hydroxyl group to introduce a hydrogen bond donor. The aromatic ring of the benzamide itself could be substituted with additional groups to probe for new interactions within a target's binding pocket. For instance, studies on fatty acid-derived 4-methoxybenzylamides highlight the versatility of this scaffold in generating novel bioactive agents. nih.gov

A promising avenue for creating novel analogs is the integration of heterocyclic ring systems. Heterocycles are prevalent in medicinal chemistry as they can improve physicochemical properties and introduce specific, favorable interactions with biological targets. Research has demonstrated the successful synthesis of benzamide derivatives fused or linked to various heterocycles, including pyrazoles, pyrimidines, and triazines. nih.govacs.org

For this compound, either the phenyl ring or the benzoyl ring could be replaced by or coupled with a heterocyclic system. For example, replacing the benzoyl group with a pyrimidine (B1678525) core has been used to develop inhibitors of the HIV-1 reverse transcriptase enzyme. Similarly, linking a phenyl imidazole (B134444) fragment to a methoxybenzamide scaffold has yielded potent inhibitors of the Hedgehog signaling pathway. nih.gov These strategies could produce analogs with entirely new biological activities.

Development of Advanced Radioligands for Molecular Imaging Research

The presence of an iodine atom makes this compound an excellent precursor for the development of radioligands for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By replacing the stable iodine-127 with a radioactive isotope, the molecule can be transformed into a tracer that allows for the non-invasive visualization and quantification of its biological target in vivo.

Radioiodinated benzamides have a proven track record in imaging research, particularly for targeting melanin (B1238610) in melanoma tumors and sigma receptors in various cancers. nih.govnih.govnih.govnih.gov The synthesis typically involves an oxidative iododestannylation reaction on a tin precursor or an isotope exchange reaction. nih.govselleckchem.com Analogs of this compound could be labeled with isotopes such as iodine-123 for SPECT imaging or the positron-emitter iodine-124 for the higher resolution of PET imaging. The development of such radioligands would enable preclinical and potentially clinical studies to assess target engagement, determine disease progression, and stratify patients for targeted therapies.

| Isotope | Emission | Imaging Modality | Primary Application |

|---|---|---|---|

| Iodine-123 (123I) | Gamma (γ) | SPECT | Diagnostic Imaging |

| Iodine-124 (124I) | Positron (β+) | PET | Diagnostic Imaging (High Resolution) |

| Iodine-131 (131I) | Beta (β-) and Gamma (γ) | SPECT and Therapy | Theranostics (Imaging and Radiotherapy) |

| Fluorine-18 (18F) | Positron (β+) | PET | Diagnostic Imaging (requires structural modification to incorporate fluorine) |

Advancements in Targeted Radiotherapy Research

The utility of radiolabeled this compound analogs extends beyond diagnostics into the realm of targeted radionuclide therapy (TRT). nih.gov This therapeutic strategy uses molecules that selectively accumulate in tumor tissue to deliver a cytotoxic dose of radiation directly to cancer cells, thereby minimizing damage to healthy surrounding tissues. nih.gov

By labeling the this compound scaffold with a therapeutic radioisotope, it can be converted into a "theranostic" agent—one that can be used for both diagnosis and therapy. Iodine-131 (¹³¹I) is a prime candidate for this approach as it emits both gamma rays suitable for SPECT imaging and tissue-damaging beta particles for therapy. nih.gov Research on other melanin-binding benzamides has shown that ¹³¹I-labeled analogs can be effective for the targeted radiotherapy of metastatic melanoma. nih.gov Future work could focus on optimizing the pharmacokinetic profile of an ¹³¹I-labeled this compound derivative to maximize tumor retention and therapeutic efficacy while ensuring rapid clearance from non-target organs.

Potential for Chemical Biology Probe Development

Chemical probes are small molecules used as tools to study and manipulate the function of proteins and other biological targets in their native environment. nih.govnih.gov The benzamide functional group is a well-known "privileged scaffold" in medicinal chemistry and is found in many inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA damage repair. selleckchem.comnih.govnih.gov

Given this precedent, this compound represents a promising starting point for the design of chemical biology probes targeting PARP or other enzymes that recognize the benzamide motif. To function as a probe, the core structure would be modified to include a reporter tag or a reactive group. For example, a fluorescent dye could be appended to visualize the subcellular localization of the target protein via microscopy. Alternatively, a biotin (B1667282) tag could be added for use in pull-down experiments to identify the protein's binding partners via mass spectrometry. The development of such probes would provide invaluable tools for elucidating the fundamental biology of these important enzyme families.

| Probe Type | Required Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, rhodamine) via a linker. | Imaging target protein localization and dynamics in living cells using fluorescence microscopy or flow cytometry. |

| Affinity-Based Probe | Attachment of a biotin tag. | Identifying and isolating target proteins and their binding partners from cell lysates (pull-down assays). |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalently labeling the target protein upon UV irradiation to map the binding site. |

Emerging Preclinical Therapeutic Applications

Derivatives of this compound have shown promise in several preclinical studies, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. The introduction of various substituents on both the phenyl rings and the amide linkage has led to compounds with enhanced target affinity and specificity.

Anticancer Investigations:

A significant area of research has been the development of radioiodinated analogs for cancer imaging and therapy. nih.govresearchgate.netnih.gov Analogs of N-(2-diethylaminoethyl)-4-iodobenzamide have been synthesized and evaluated for their potential in melanoma theranostics. nih.govresearchgate.net These compounds exhibit a high affinity for melanin, a pigment overexpressed in many melanoma cells, making them suitable for targeted radionuclide therapy. researchgate.net Preclinical studies in mice bearing melanoma tumors have demonstrated that certain radioiodinated benzamide derivatives exhibit high and prolonged tumor uptake. nih.gov For instance, some compounds reached a maximum tumor uptake of 9-12 %ID/g at 6 hours post-injection, indicating their potential as imaging agents for melanoma detection. nih.gov

Furthermore, N-substituted benzamide derivatives have been designed and synthesized based on the structure of known histone deacetylase (HDAC) inhibitors like Entinostat (MS-275). researchgate.net In vitro studies have shown that some of these compounds exhibit significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). researchgate.net Molecular docking studies suggest that these derivatives can effectively bind to the active sites of HDAC2 and HDAC8, providing a rationale for their observed anticancer effects. researchgate.net

Another study reported the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities with the benzamide scaffold. These compounds were evaluated for their anticancer activity against a panel of 58 human cancer cell lines. nih.gov Several of these analogs demonstrated significant growth inhibition against various cancer cell lines, with some showing particular efficacy against CNS cancer (SNB-75) and breast cancer (MCF-7) cell lines. nih.gov

Antimicrobial and Antiviral Potential:

The benzamide core is also a promising scaffold for the development of novel antimicrobial agents. A recent study detailed the synthesis of a series of N-benzamide derivatives and their evaluation against various bacterial strains. nanobioletters.com One particular compound demonstrated excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com Fatty acid amides derived from 4-methoxybenzylamine (B45378) have also been synthesized and shown to possess significant antibacterial and antifungal properties. nih.gov

In the realm of antiviral research, novel N-phenylbenzamide derivatives have been synthesized and tested for their activity against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. nih.gov One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited potent anti-EV71 activity at low micromolar concentrations with low cytotoxicity, identifying it as a promising lead for further development. nih.gov

Enzyme Inhibition and Neuroprotection:

Derivatives of N-(3-hydroxyphenyl)benzamide have been synthesized and evaluated for their enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase. researchgate.netindexcopernicus.com These enzymes are relevant targets in neurodegenerative diseases like Alzheimer's and inflammatory conditions. The synthesized compounds showed varying degrees of inhibition against these enzymes. researchgate.net

Furthermore, research into imidazoline (B1206853) I2 receptor ligands, which can be structurally related to benzamides, has shown potential for the treatment of neurodegenerative diseases. nih.gov Structural modifications of known I2 receptor ligands have led to derivatives with neuroprotective properties in in vitro models of Parkinson's disease and beneficial effects in a mouse model of Alzheimer's disease. nih.gov

Preclinical Data for Selected this compound Analogs

| Compound/Analog | Therapeutic Area | Key Preclinical Findings | Reference |

| Radioiodinated N-(2-diethylaminoethyl)-4-iodobenzamide analogs | Oncology (Melanoma) | High and specific uptake in melanoma tumors in mice. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| N-substituted benzamide derivatives (Entinostat analogs) | Oncology | Significant in vitro anti-proliferative activity against multiple cancer cell lines (MCF-7, MDA-MB-231, K562, A549). researchgate.net | researchgate.net |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Oncology | Growth inhibition against a panel of 58 human cancer cell lines, notably CNS and breast cancer lines. nih.gov | nih.gov |

| N-benzamide derivatives | Antimicrobial | Excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com | nanobioletters.com |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral (EV71) | Potent in vitro activity against Enterovirus 71 with low cytotoxicity. nih.gov | nih.gov |

| N-(3-hydroxyphenyl)benzamide derivatives | Enzyme Inhibition | Inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.netindexcopernicus.com | researchgate.netindexcopernicus.com |

Methodological Innovations in Chemical Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives typically involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride or benzoic acid.

A general and widely used method for the synthesis of N-substituted benzamides is the reaction of an appropriate amine with a benzoyl chloride in the presence of a base. nanobioletters.com For instance, this compound can be synthesized by reacting 3-iodoaniline (B1194756) with 4-methoxybenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. nanobioletters.com

Another common approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid (4-methoxybenzoic acid) before the addition of the amine (3-iodoaniline). researchgate.net

For the synthesis of radioiodinated analogs, various techniques are employed. Electrophilic radioiodination using oxidizing agents like Iodogen® or N-chlorosuccinimide is a common method. researchgate.net Another approach is the radioiododestannylation of a trialkylstannyl precursor, which allows for the site-specific introduction of a radioiodine isotope. researchgate.net

The characterization of these compounds relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. For a compound like this compound, the 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), and the amide proton (a singlet). chemicalbook.comscielo.br The 13C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the amide group. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group (typically around 1640-1680 cm-1), and the C-O stretching of the methoxy group. nih.govnih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. researchgate.netscielo.br

Illustrative Spectroscopic Data for a Related Benzamide (4-Methoxybenzamide)

| Spectroscopic Technique | Key Features | Reference |

| 1H NMR (DMSO-d6) | δ 7.88 (d, 2H, Ar-H), 7.24 (br s, 1H, NH), 6.99 (d, 2H, Ar-H), 3.81 (s, 3H, OCH3) | chemicalbook.com |

| 13C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbonyl carbon. | chemicalbook.com |

| IR (KBr) | N-H stretch, C=O stretch, C-O stretch | chemicalbook.com |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | scielo.br |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-iodophenyl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via amide coupling between 4-methoxybenzoic acid derivatives and 3-iodoaniline. Optimization strategies include using coupling agents like EDCI/HOBt, varying solvents (e.g., DMF or THF), and adjusting reaction temperatures (e.g., 0–25°C). Catalytic additives, such as DMAP, may improve yields by reducing side reactions. Post-reaction purification via silica gel chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Answer : Key techniques include:

- 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the iodophenyl group (δ 7.0–8.0 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns indicative of iodine.

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and aromatic C-I vibrations (~500 cm⁻¹).

Cross-validation with elemental analysis ensures structural accuracy .

Q. How can researchers initially screen the biological activity of this compound, and what assays are suitable for this purpose?

- Answer : Preliminary screening can involve enzyme inhibition assays (e.g., PDE IV inhibition, as seen in structurally related benzamides ), cytotoxicity studies (MTT assay), and receptor-binding assays. Use cell lines relevant to the hypothesized targets (e.g., eosinophils for anti-inflammatory activity). Dose-response curves (1 nM–100 µM) and positive controls (e.g., rolipram for PDE IV) are critical for validating results .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Answer : Stability studies should include:

- pH Stability : Incubate the compound in buffers (pH 4.5–7.4) at 37°C and monitor degradation via HPLC or LC-MS over 24–72 hours.

- Thermal Stability : Use accelerated stability protocols (e.g., 40–60°C) and analyze degradation products with NMR or mass spectrometry.

- Light Sensitivity : Conduct photostability tests under ICH guidelines.

Gel electrophoresis (for conjugates) or kinetic modeling can quantify degradation rates .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data for this compound across different studies?

- Answer : Discrepancies may arise from assay variability (e.g., enzyme source, cell line). Solutions include:

- Standardized Protocols : Use validated assays (e.g., recombinant PDE IV isoforms ).

- Purity Verification : Ensure compound purity (>95%) via HPLC and elemental analysis.

- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or incubation time.

Replicate experiments with independent batches to confirm reproducibility .

Q. How can computational chemistry approaches, such as molecular docking, be integrated with experimental data to elucidate the mechanism of action?

- Answer : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., PDE IV active site ). Validate predictions with mutagenesis studies (e.g., alanine scanning) or competitive binding assays. DFT calculations can model electron-density distributions in the iodophenyl group to explain reactivity or binding affinity. Combine with MD simulations to assess binding stability .

Q. What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities?

- Answer : Key factors include:

- Solvent Selection : Transition from DMF (small-scale) to toluene or EtOAc (easier large-scale removal).

- Catalyst Efficiency : Optimize catalyst loading (e.g., EDCI at 1.2 equiv.) to minimize costs.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability.

- Safety : Monitor exothermic reactions during iodination steps and implement inert atmospheres to prevent oxidation .

Q. How can researchers validate potential biological targets of this compound using structural analogs and experimental approaches?